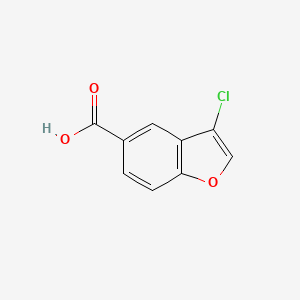

3-Chlorobenzofuran-5-carboxylic acid

Description

Overview of Benzofuran (B130515) Core Structure and its Chemical Relevance

Benzofuran is a heterocyclic organic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. numberanalytics.comwikipedia.org This planar, unsaturated ring system, with the molecular formula C₈H₆O, forms the structural nucleus for a vast class of related compounds. numberanalytics.comwikipedia.org The presence of the oxygen atom within the furan ring significantly influences the molecule's electronic distribution, making the benzofuran core a versatile and valuable scaffold in synthetic chemistry. numberanalytics.com

The chemical relevance of the benzofuran core is substantial, primarily due to its prevalence in numerous natural products and synthetically developed molecules that exhibit a wide range of biological activities. numberanalytics.comnih.gov Medicinal chemists frequently utilize this core structure to synthesize new derivatives for potential application in various therapeutic areas. nih.gov The ability to introduce different substituents at various positions on the benzofuran ring system allows for the fine-tuning of its physicochemical properties and biological functions. nih.govresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₆O | wikipedia.org |

| Molar Mass | 118.135 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Melting Point | -18 °C (0 °F; 255 K) | wikipedia.org |

| Boiling Point | 173 °C (343 °F; 446 K) | wikipedia.org |

Historical Context and Evolution of Substituted Benzofuran Research

The study of benzofuran chemistry dates back to the early 20th century, with the first synthesis of the parent compound being a notable milestone. numberanalytics.com Initially, interest was driven by the identification of benzofuran derivatives in various natural products, such as those from plant families like Asteraceae and Rutaceae. nih.govnih.gov These naturally occurring compounds were often found to possess significant medicinal properties, which spurred further investigation.

Over the decades, research has evolved from the isolation and characterization of natural benzofurans to the development of sophisticated synthetic methodologies for creating novel derivatives. nih.gov The advent of transition-metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of substituted benzofurans, allowing for more efficient and controlled construction of these molecules. nih.govacs.org This has enabled chemists to systematically explore the structure-activity relationships of benzofuran compounds, leading to the design of derivatives with enhanced or specific biological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.gov

Rationale for Investigating 3-Chlorobenzofuran-5-carboxylic acid within Current Chemical Paradigms

The investigation of specific substituted benzofurans like this compound is a logical progression in modern medicinal chemistry. The benzofuran scaffold is considered a "privileged structure" due to its recurring presence in bioactive molecules. researchgate.net The rationale for studying this particular compound is multifaceted and lies in the strategic placement of its substituents—the chloro group at the 3-position and the carboxylic acid group at the 5-position.

The 3-Chloro Substituent: Halogenation is a common and effective strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding interactions. Research into related compounds has shown that the 3-chlorobenzofuran (B1601996) moiety is a key component in the design of novel antitubercular agents. arabjchem.org This suggests that the chlorine atom at the 3-position is a critical feature for conferring specific biological activities.

The 5-Carboxylic Acid Substituent: The carboxylic acid group is a versatile functional group that can significantly influence a molecule's solubility and ability to interact with biological targets, often through hydrogen bonding. In studies of other benzofuran series, the presence of a free carboxylic acid group has been found to be crucial for certain biological functions, such as the inhibition of calcium-activated chloride channels. nih.gov

Therefore, the synthesis and study of this compound are driven by a rational design approach. It combines two functional groups of known importance onto a privileged scaffold. This specific combination allows researchers to explore potential synergistic effects and to develop new lead compounds for therapeutic applications, particularly in areas like antimicrobial and antitubercular drug discovery. arabjchem.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMRVFSXXVNQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chlorobenzofuran 5 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-Chlorobenzofuran-5-carboxylic acid reveals several potential synthetic disconnections. The primary strategic disconnections involve breaking the furan (B31954) ring, which suggests two main pathways. The first approach involves the formation of the C2-C3 bond and the C7a-O bond, typically from a suitably substituted phenol (B47542) and a two-carbon synthon. A second key disconnection is at the C3-Cl bond and the C5-COOH bond, suggesting a strategy that begins with a pre-formed benzofuran-5-carboxylic acid scaffold followed by a late-stage chlorination.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C(3)-Cl, C(5)-COOH | Benzofuran-5-carboxylic acid |

| Benzofuran-5-carboxylic acid | Furan ring formation | 4-Hydroxy-3-iodobenzoic acid and an alkyne |

| 4-Hydroxy-3-iodobenzoic acid | Iodination | 4-Hydroxybenzoic acid |

This analysis suggests that a practical synthesis could start from commercially available 4-hydroxybenzoic acid.

Classical Synthetic Approaches to Halogenated Benzofuran (B130515) Carboxylic Acids

Classical methods for the synthesis of halogenated benzofuran carboxylic acids often rely on the construction of the benzofuran ring from appropriately functionalized precursors, followed by necessary functional group transformations.

Precursor Synthesis and Functional Group Transformations

The synthesis of key precursors is paramount in classical approaches. For this compound, a critical intermediate is a substituted phenol. For instance, 4-formylphenoxyacetic acid derivatives can be synthesized from salicylaldehydes and haloacetates. These precursors can then undergo cyclization. The carboxylic acid functionality can be introduced at various stages, either present on the starting phenol or introduced later via methods such as the carbonation of an organometallic intermediate.

Halogenation is another crucial transformation. Direct halogenation of a benzofuran ring can sometimes lack regioselectivity, leading to a mixture of products. Therefore, classical syntheses often involve the use of precursors that already contain the halogen at the desired position.

Cyclization Reactions and Annulation Strategies

A variety of cyclization reactions have been historically employed for the synthesis of the benzofuran nucleus. One common method is the Perkin rearrangement, which can convert 3-halocoumarins into benzofuran-2-carboxylic acids. While this yields a 2-carboxy derivative, modifications of this approach or alternative cyclization strategies are necessary for the 5-carboxylic acid isomer.

Another classical approach involves the intramolecular cyclization of an α-aryloxyketone. For the synthesis of 3-chlorobenzofurans, this would necessitate an α-chloro-α-aryloxyketone as the precursor. The general scheme for such a cyclization is presented below:

| Starting Material | Reagents and Conditions | Product |

| Substituted Phenol | Chloroacetyl chloride, AlCl3 | α-Aryloxyketone |

| α-Aryloxyketone | H2SO4 or PPA | Substituted Benzofuran |

Modern Catalytic Methods for Benzofuran Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic scaffolds like benzofuran, offering milder reaction conditions and greater functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium- or Copper-catalyzed methods)

Transition metals, particularly palladium and copper, play a pivotal role in modern benzofuran synthesis. nih.gov These methods often involve the coupling of a substituted phenol with an alkyne, followed by intramolecular cyclization.

A prominent strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, which leads to an o-alkynylphenol intermediate that subsequently cyclizes to the benzofuran. jocpr.comacs.org To achieve the desired 3-chloro-5-carboxylic acid substitution pattern, one could envision starting with a 2-halo-4-carboxyphenol and a chloro-substituted alkyne.

Copper-catalyzed reactions also provide a powerful tool for benzofuran synthesis. For instance, the copper-catalyzed intramolecular C-O bond formation from a suitably substituted precursor can be a key step. nih.gov A one-pot copper-catalyzed aerobic oxidative cyclization of phenols and alkynes has also been reported as a facile route to polysubstituted benzofurans. rsc.org

The following table summarizes representative transition metal-catalyzed reactions for benzofuran synthesis:

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Sonogashira Coupling/Cyclization | Pd(PPh3)2Cl2, CuI | o-Iodophenol, Terminal alkyne | Forms C2-C3 bond and C7a-O bond in a tandem process. |

| Intramolecular O-Arylation | CuI, base | o-Halophenyl ketone | Forms the C7a-O bond to complete the furan ring. |

| Aerobic Oxidative Cyclization | Copper catalyst, O2 | Phenol, Alkyne | One-pot synthesis of substituted benzofurans. rsc.org |

Organocatalytic and Biocatalytic Pathways

While less common than transition metal catalysis for this specific target, organocatalytic and biocatalytic methods are emerging as powerful tools in heterocyclic synthesis.

Organocatalysis can be employed for various transformations that could be integrated into a synthesis of the target molecule. For instance, organocatalysts can facilitate asymmetric halogenation reactions or the construction of chiral building blocks that could be later converted to the benzofuran ring. nih.gov

Biocatalysis offers the potential for highly selective and environmentally benign transformations. Flavin-dependent halogenases are enzymes capable of regioselective halogenation of aromatic compounds. nih.govrsc.orgnih.govchemrxiv.orgresearchgate.net In principle, a biocatalytic chlorination of a benzofuran-5-carboxylic acid precursor could provide a green route to the final product. The substrate scope and regioselectivity of these enzymes would be critical factors to consider.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of synthesizing benzofuran derivatives, including this compound, to maximize product yield and purity. Research into the synthesis of analogous benzofuran structures has identified several key parameters that can be manipulated, such as the choice of catalyst, solvent, base, and temperature.

Catalyst systems are central to many modern benzofuran synthesis protocols. For instance, in palladium-catalyzed syntheses, the choice of ligand and base can significantly impact efficiency. The use of tricyclohexylphosphine (B42057) (PCy3) as a ligand in the presence of a cesium carbonate base has been reported for certain palladium-catalyzed reactions. acs.org Similarly, copper-based catalysts, often used in combination with palladium in Sonogashira coupling reactions, play a crucial role. acs.org Copper iodide, for example, can act as a co-catalyst with a (PPh₃)PdCl₂ catalyst. acs.org Gold-promoted catalysis, employing catalysts like JohnPhosAuCl/AgNTf₂, has also been explored, demonstrating moderate to good yields in the formation of the benzofuran nucleus. acs.orgnih.gov

Solvent selection also influences reaction outcomes. Dichloroethane has been used in gold-catalyzed reactions, while toluene (B28343) is a common solvent for palladium-catalyzed processes. acs.orgnih.gov In an effort towards greener chemistry, deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol (ChCl.EG) have been successfully used as an eco-friendly medium for copper-iodide catalyzed one-pot syntheses of benzofuran derivatives. nih.gov

The nature of the substituents on the starting materials can also affect the yield. Studies have shown that high yields are often achieved when using salicylaldehyde (B1680747) precursors with electron-donating groups. acs.orgnih.gov The amount of oxidant used in certain reactions is another parameter requiring careful optimization. For example, in the oxyselenocyclization of 2-allylphenols, an analogue reaction, increasing the amount of the oxidant Oxone® beyond a certain point proved to be detrimental to product formation, with yields dropping significantly. researchgate.net

The following table summarizes various reaction conditions and their impact on the yield for the synthesis of different benzofuran analogues.

| Catalyst System | Solvent / Base | Key Substrates | Yield | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) | Iodophenols and Terminal Alkynes | Good to Excellent | acs.org |

| JohnPhosAuCl / AgNTf₂ | Dichloroethane | Alkynyl Esters and Quinols | Moderate to Good | acs.orgnih.gov |

| Copper Iodide (CuI) | Choline Chloride-Ethylene Glycol (DES) | o-Hydroxy Aldehydes, Amines, Alkynes | Good to Excellent (70–91%) | nih.gov |

| PdCl₂(CH₃CN)₂ | Not Specified | 2-Allylphenols | Good | researchgate.net |

| FeCl₃ | Not Specified | Electron-rich-aryl Ketones | Good | nih.gov |

Mechanistic Insights into Key Synthetic Steps

Understanding the reaction mechanisms underlying the formation of the benzofuran ring is fundamental for developing new synthetic routes and optimizing existing ones. The synthesis of benzofurans can proceed through various mechanistic pathways depending on the chosen reagents and catalysts.

Palladium-Catalyzed Reactions: In palladium-catalyzed syntheses, a common pathway involves a tandem sequence of reactions. For example, the reaction of 2-hydroxystyrenes and iodobenzenes is believed to proceed via a tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence to form the benzofuran ring. nih.gov Another palladium-catalyzed approach involves the reaction of N-tosylhydrazones with iodobenzene-joined alkynes. acs.orgnih.gov The mechanism for the palladium-induced heterocyclization of 2-allylphenols has also been explored, providing a route to various substituted benzofurans. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are frequently employed, often involving the formation of a copper acetylide intermediate. acs.orgnih.gov In one proposed mechanism, the reaction proceeds via the formation of an iminium ion from a salicylaldehyde precursor. acs.orgnih.gov A copper acetylide intermediate then attacks the iminium ion, leading to a subsequent intramolecular cyclization and isomerization to generate the final benzofuran derivative. acs.orgnih.gov

Gold-Catalyzed Reactions: Gold-promoted catalysis for benzofuran synthesis typically involves the activation of an alkyne. nih.gov A proposed mechanism begins with the formation of an intermediate from the combination of a gold catalyst with an alkynyl ester. acs.org This intermediate undergoes a nucleophilic attack by a quinol, followed by a sequence of sigmatropic rearrangement (Claisen), aromatization, and condensation to yield the benzofuran product. acs.org

Acid-Catalyzed Reactions: Brønsted acids can also catalyze benzofuran ring formation. For instance, acetic acid can protonate a benzoquinone, initiating a cascade that includes ring opening, addition of water, oxidation, and finally lactonization to form the benzofuran derivative. nih.gov

Vilsmeier-Haack Type Reactions: The Vilsmeier-Haack reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is used to synthesize precursors like 3-chlorobenzofuran-2-carbaldehyde. researchgate.netarabjchem.org The reaction of 2-(2-carboxyphenoxy)acetic acid with the Vilsmeier reagent at elevated temperatures leads to the formation of this key intermediate, which can be further modified. arabjchem.org The mechanism involves electrophilic substitution and subsequent cyclization driven by the reactive Vilsmeier reagent.

These mechanistic pathways, from metal-catalyzed cross-couplings to acid-catalyzed cyclizations, provide a versatile toolkit for the synthesis of a wide array of benzofuran analogues, including this compound. acs.orgnih.govnih.gov

Chemical Reactivity and Derivatization of 3 Chlorobenzofuran 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position is a versatile functional handle for a variety of derivatization reactions common to aromatic acids.

Esterification and Amidation Reactions

The carboxylic acid functional group of 3-Chlorobenzofuran-5-carboxylic acid can readily undergo esterification with various alcohols under standard conditions. Acid-catalyzed esterification (Fischer esterification) with simple alcohols like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst (e.g., H₂SO₄) is a common method. Alternatively, for more sensitive or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst can be employed to achieve high yields under milder conditions.

Similarly, amidation can be achieved by reacting the carboxylic acid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. A common strategy involves converting the carboxylic acid to its more reactive acid chloride (discussed in section 3.1.3), which then readily reacts with an amine. Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can directly couple the carboxylic acid with an amine to form the corresponding amide. These methods are widely used in the synthesis of benzofuran-carboxamide derivatives.

| Transformation | Reagent/Conditions | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Alcohol (R-OH), DCC, DMAP | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), Base | Amide |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC, HBTU), Base | Amide |

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids directly but can do so after conversion to a more reactive species like a mixed anhydride (B1165640) or an ester.

Decarboxylation, the removal of the carboxylic acid group, is another potential transformation. For heterocyclic carboxylic acids, this can often be achieved by heating the compound in a high-boiling point solvent, sometimes with a catalyst. A patented method for the decarboxylation of various heterocyclic carboxylic acids involves heating in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), with an organic acid catalyst at temperatures ranging from 85-150 °C. mnstate.edu This process would convert this compound into 3-chlorobenzofuran (B1601996).

Acid Halide Formation and Coupling Chemistry

The carboxylic acid can be converted into a highly reactive 3-chlorobenzofuran-5-carbonyl halide, most commonly the carbonyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent. The resulting acid chloride is a versatile intermediate.

For instance, it can be used in Friedel-Crafts acylation reactions with electron-rich aromatic compounds to form diaryl ketones. Furthermore, the acid chloride can be a precursor for various palladium-catalyzed cross-coupling reactions. While Suzuki-Miyaura cross-coupling reactions are often performed on aryl halides, related coupling chemistries can be adapted for acid chlorides to form ketones. For example, the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been demonstrated, suggesting that the C5 position is amenable to such transformations, which could be extended from the corresponding acid halide derivative. wikipedia.org

Reactivity of the Chlorinated Benzofuran (B130515) Core

The benzofuran ring system, substituted with both a chloro group and a carboxylic acid, exhibits distinct reactivity patterns related to its aromatic and heterocyclic nature.

Halogen Exchange Reactions (e.g., Nucleophilic Aromatic Substitution Considerations)

The chlorine atom at the C-3 position is on an electron-rich furan (B31954) ring, making it generally unreactive towards classical nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate, a condition not met in this molecule.

However, halogen exchange reactions on aryl halides, such as the Finkelstein reaction, can sometimes be achieved under specific catalytic conditions. The direct substitution of an aromatic chloride with another halide (e.g., iodide or fluoride) is challenging but can be facilitated by catalysts. chemicalbook.com For example, "aromatic Finkelstein reactions" have been developed using copper(I) iodide with diamine ligands or nickel-based catalysts to replace aromatic chlorides and bromides. chemicalbook.com Applying such conditions to this compound could potentially lead to the corresponding 3-iodo or 3-fluorobenzofuran derivatives, though the viability and conditions would require empirical investigation.

| Reaction Type | Feasibility | Required Conditions |

|---|---|---|

| Classical SNAr | Unlikely | Requires strong ortho/para electron-withdrawing groups. |

| Catalytic Halogen Exchange | Potentially Feasible | Requires specific catalysts (e.g., Cu(I) or Ni complexes). chemicalbook.com |

Electrophilic Aromatic Substitution Patterns on the Benzofuran Ring

Electrophilic aromatic substitution (EAS) on the this compound core will be directed by the existing substituents and the inherent reactivity of the benzofuran system. The benzofuran ring system itself preferentially undergoes electrophilic attack at the C-2 position, followed by the C-3 position. libretexts.org

In this specific molecule, two directing influences must be considered:

The Carboxylic Acid Group (-COOH) at C-5: This is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta positions on the benzene (B151609) ring, which are C-4 and C-6. uci.edu

The Chloro Group (-Cl) at C-3: This group is deactivating due to its inductive effect but is an ortho, para director due to resonance. The positions 'ortho' and 'para' relative to C-3 within the benzofuran system are C-2 and C-4.

The furan ring of benzofuran is generally more electron-rich and thus more reactive towards electrophiles than the benzene ring. The carboxylic acid at C-5 deactivates the benzene ring, further favoring substitution on the furan portion. The C-2 position is electronically favored for substitution on the benzofuran nucleus and is also an 'ortho' position relative to the C-3 chloro director. Therefore, it is strongly predicted that electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will occur predominantly at the C-2 position . libretexts.org

Functionalization at Other Positions of the Benzofuran Scaffold

While the carboxylic acid at C5 and the chloro group at C3 are primary sites for derivatization, the other positions on the benzofuran scaffold (C2, C4, C6, and C7) offer opportunities for further functionalization. The electronic nature of the existing substituents significantly influences the regioselectivity of these reactions. The carboxylic acid group is deactivating for electrophilic aromatic substitution, directing incoming electrophiles primarily to the C4 and C6 positions, while the chloro and oxygen atoms on the furan ring influence the reactivity of the heterocyclic portion.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the selective functionalization of benzofuran rings. mdpi.comacs.org For instance, rhodium-based catalysts have been employed for the C-H activation and subsequent substitution at the C4 position of benzofuran derivatives. acs.orgnih.gov Similarly, palladium-catalyzed protocols, often using a directing group, can achieve arylation at various positions. mdpi.com While many examples start with benzofuran-2-carboxylic acid derivatives, the principles can be extended to the 3-chloro-5-carboxylic acid scaffold. For example, C-H arylation at the C3 position is well-documented when directed by a group at C2. mdpi.com

Halogenation provides another route to functionalization. Studies on related 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivatives have shown that bromination and chlorination can occur at the C4 position, demonstrating the accessibility of this site to electrophilic attack. mdpi.com Such reactions introduce a handle for subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The table below summarizes potential functionalization reactions at various positions on the benzofuran scaffold, based on established reactivity patterns of related compounds.

| Position | Reaction Type | Reagents/Catalyst (Example) | Potential Product |

| C2 | Heck-type Oxyarylation | Aryl Iodides, Pd Catalyst | C2-Arylated Benzofuran |

| C4 | C-H Alkenylation | m-Hydroxybenzoic acids, Alkynes, Ru Catalyst | C4-Alkenylated Benzofuran |

| C4 | Halogenation | Bromine in Acetic Acid | 4-Bromo-benzofuran Derivative |

| C7 | C-H Activation/Arylation | Aryl Halides, Pd/Rh Catalyst | C7-Arylated Benzofuran |

Heterocyclic Ring Reactivity and Transformations

The furan portion of the benzofuran scaffold exhibits unique reactivity, allowing for both ring-opening and cycloaddition reactions. These transformations fundamentally alter the core structure, providing access to different classes of compounds.

Ring-Opening Reactions: The C2-O bond of the furan ring can be cleaved under various conditions, leading to the formation of ortho-functionalized phenol (B47542) derivatives. researchgate.netresearchgate.net This transformation is a significant area of research, with both transition-metal-catalyzed and metal-free methods available. researchgate.netkyoto-u.ac.jp Nickel-catalyzed reactions, in particular, have been extensively used for the selective cleavage of this C-O bond. kyoto-u.ac.jpacs.orgacs.org These reactions often proceed via an oxidative addition of the nickel(0) catalyst to the C-O bond or through a cascade involving Ni-H insertion and β-O elimination. acs.orgacs.org The result is the conversion of the benzofuran ring into an o-(β-silylvinyl)phenol, ortho-alkenylphenol, or a related structure, depending on the specific reagents used, such as silanes or Grignard reagents. researchgate.netkyoto-u.ac.jp

Cycloaddition Reactions: The furan ring can participate as a four-pi electron component in Diels-Alder reactions, reacting with dienophiles to construct new polycyclic systems. The reactivity in these cycloadditions is influenced by substituents on the benzofuran ring. Electron-withdrawing groups, such as a nitro group, can enhance the dienophilic character of the benzofuran double bond, facilitating reactions with electron-rich dienes. researchgate.net Conversely, the benzofuran can act as the diene. For example, 2-vinylfurans can undergo Diels-Alder reactions to build a new benzene ring, yielding substituted benzofurans. tandfonline.com The regioselectivity of these reactions can be controlled by the substitution pattern on both the benzofuran and the reacting partner. nih.govacs.org This reactivity allows for the synthesis of complex fused-ring structures, such as dibenzofurans or furo[3,4-b]benzofurans. researchgate.netrsc.org

| Reaction Type | Key Transformation | Catalysts / Conditions (Examples) | Product Class |

| Ring-Opening | Cleavage of C2-O bond | Ni(0) complexes, Fe catalysts, Li metal | o-Functionalized Phenols |

| Diels-Alder Cycloaddition | [4+2] reaction of furan ring | Thermal or Lewis acid catalysis | Fused Polycyclic Heterocycles |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency in building molecular complexity. numberanalytics.com In the context of benzofuran chemistry, MCRs are most prominently used for the de novo synthesis of the benzofuran scaffold itself. kcl.ac.uk For example, microwave-assisted, catalyst-free three-component procedures exist for synthesizing functionalized benzofuran-2-carboxamides from commercially available building blocks. kcl.ac.uk Another powerful example is a one-pot, five-component reaction involving an Ugi-azide MCR coupled with an intramolecular cyclization to produce highly substituted tetrazole-benzofuran hybrids. rsc.org

While the direct participation of this compound as a building block in subsequent MCRs is not extensively documented in the literature, its structure contains a key functional group amenable to such reactions. The carboxylic acid moiety could potentially serve as the acid component in isocyanide-based MCRs, such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could be combined with an aldehyde, an amine, and an isocyanide to generate a complex benzofuran-amide derivative in a single step. The viability of such a reaction would depend on the compatibility of the other functional groups on the benzofuran core under the reaction conditions.

Stereochemical Considerations in Derivatization

Achieving stereocontrol in the derivatization of benzofurans is a critical challenge when synthesizing complex, biologically active molecules. numberanalytics.com Stereocenters can be introduced through reactions on the heterocyclic ring or on substituents attached to the scaffold. While specific stereoselective derivatizations of this compound are not widely reported, general strategies developed for the benzofuran class are applicable.

One major approach involves asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer or diastereomer over the other. For instance, highly stereoselective asymmetric [4+2] cyclization reactions of azadienes with azlactones, catalyzed by a chiral squaramide, have been developed to produce benzofuran-fused N-heterocycles with excellent diastereoselectivity and enantioselectivity. acs.org

Advanced Spectroscopic and Structural Analysis of 3 Chlorobenzofuran 5 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of 3-Chlorobenzofuran-5-carboxylic acid. By providing a high-accuracy mass measurement of the molecular ion, HRMS can distinguish its elemental composition from other isobaric compounds.

Fragmentation Pattern: In mass spectrometry, aromatic carboxylic acids typically exhibit characteristic fragmentation patterns. youtube.com The molecular ion peak is generally prominent due to the stability of the aromatic system. youtube.com Common fragmentation pathways for this compound would likely involve:

Loss of a hydroxyl radical (•OH) : Leading to the formation of an acylium ion ([M-17]⁺).

Loss of a carboxyl group (•COOH) : Resulting in a fragment corresponding to the benzofuran (B130515) ring ([M-45]⁺). libretexts.org

Decarboxylation (loss of CO₂) : A common fragmentation for carboxylic acids, yielding an [M-44]⁺• radical cation. researchgate.net

Loss of chlorine (•Cl) or hydrogen chloride (HCl) : These fragmentation pathways are also possible, reflecting the halogen substituent.

A hypothetical fragmentation data table is presented below based on these principles.

| Fragment Ion | Proposed Structure | Neutral Loss | Significance |

| [M-OH]⁺ | Acylium ion of 3-chlorobenzofuran-5-carbonyl | •OH | Confirms the presence of a carboxylic acid group. |

| [M-COOH]⁺ | 3-Chlorobenzofuran (B1601996) cation | •COOH | Indicates the loss of the entire carboxylic acid moiety. |

| [M-CO₂]⁺• | 3-Chlorobenzofuran radical cation | CO₂ | Highlights the decarboxylation typical of carboxylic acids. |

| [M-Cl]⁺ | Benzofuran-5-carboxylic acid cation | •Cl | Shows the cleavage of the carbon-chlorine bond. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C NMR) and 2D NMR experiments would provide a detailed map of the molecule's connectivity. While specific spectral data for this exact compound is sparse, analysis of related benzofuran structures provides expected chemical shift regions and coupling patterns. rsc.orgnih.govresearchgate.netmdpi.com

Expected ¹H and ¹³C NMR Data: The ¹H NMR spectrum would show distinct signals for the protons on the benzofuran ring system. The aromatic protons would appear as doublets or doublets of doublets, with coupling constants indicating their relative positions. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

In the ¹³C NMR spectrum, characteristic signals would include the carbonyl carbon of the carboxylic acid (typically >165 ppm), carbons attached to the electronegative oxygen and chlorine atoms, and the remaining aromatic carbons.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2 | ~7.5-8.0 | ~110-120 | C3, C3a, C7a |

| H4 | ~7.8-8.2 | ~120-130 | C5, C6, C7a |

| H6 | ~7.4-7.8 | ~120-130 | C4, C5, C7 |

| H7 | ~7.6-8.0 | ~110-120 | C5, C5-COOH, C7a |

| COOH | >10 (broad s) | >165 | C4, C5, C6 |

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential. researchgate.netscielo.br

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity of adjacent protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the placement of substituents and connecting the different spin systems. For instance, correlations from the aromatic protons to the carboxylic acid carbonyl carbon would confirm its position at C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and spatial proximity in larger or more complex molecules, it could provide information on through-space interactions in derivatives.

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure of materials in the solid phase. It is particularly valuable for characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in molecular packing and conformation that are not observable in solution NMR.

For this compound, ssNMR could be used to:

Identify and quantify different polymorphic forms.

Characterize the hydrogen-bonding network in the solid state, particularly the interactions involving the carboxylic acid dimers.

Provide insights into molecular dynamics and disorder within the crystal lattice.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles of this compound.

Key structural insights from X-ray crystallography would include:

Molecular Conformation: Confirmation of the planarity of the benzofuran ring system.

Crystal Packing: Elucidation of how the molecules arrange themselves in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding (typically forming dimers between carboxylic acid groups), π-π stacking, and halogen bonding involving the chlorine atom. researchgate.netmdpi.com The study of crystal packing is crucial for understanding the physical properties of the solid material. rsc.orgasianpubs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would be dominated by features characteristic of the carboxylic acid group. msu.eduspectroscopyonline.com

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer. vscht.cz

C=O Stretch: A strong, sharp absorption band typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically around 750 cm⁻¹. arabjchem.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 2500-3300 | Strong, Very Broad | Characteristic of H-bonded carboxylic acid dimer. |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Appears just above 3000 cm⁻¹. |

| C=O Stretch | 1680-1710 | Strong | Position indicates conjugation with the aromatic ring. |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Multiple bands expected. |

| C-O Stretch | 1210-1320 | Medium | Coupled with O-H in-plane bend. |

| O-H Bend (wag) | 900-960 | Medium, Broad | Out-of-plane bend. |

| C-Cl Stretch | ~750 | Medium-Strong | In the fingerprint region. |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization

Electronic spectroscopy provides information about the electronic transitions within a molecule and its subsequent photophysical behavior.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated benzofuran system. Carboxylic acids themselves typically absorb around 210 nm, which is often outside the useful measurement range. researchgate.netlibretexts.org However, the extended conjugation of the benzofuran ring would shift the absorption to longer wavelengths, likely in the 250-350 nm range. The exact position of the absorption maxima (λ_max) would be influenced by the chloro and carboxylic acid substituents.

Fluorescence Spectroscopy: Benzofuran and its derivatives are known to be fluorescent. nih.govrsc.orgacs.orgnih.gov Upon excitation with an appropriate wavelength of light (determined from the absorption spectrum), this compound is expected to exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum (Stokes shift). Key parameters to be determined would include the fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime. These properties are sensitive to the molecular structure and the local environment, such as solvent polarity.

Computational and Theoretical Investigations of 3 Chlorobenzofuran 5 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and molecular geometry of 3-Chlorobenzofuran-5-carboxylic acid. nih.gov These computational techniques allow for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry of benzofuran (B130515) derivatives. nih.govresearchgate.net For analogous compounds like 1-benzofuran-2-carboxylic acid, these calculations have shown a high degree of accuracy when compared to experimental data from X-ray diffraction. researchgate.net It is anticipated that similar calculations for this compound would reveal a planar benzofuran core with the carboxylic acid group likely exhibiting some degree of rotation. The presence of the chlorine atom at the 3-position and the carboxylic acid group at the 5-position would influence the electron distribution across the benzofuran ring system.

Ab initio calculations, while computationally more intensive, can provide even more precise information about the electronic structure and are often used as a benchmark for DFT results. These methods are crucial for understanding the fundamental quantum mechanical properties of the molecule.

Table 1: Representative Geometric Parameters for Benzofuran Carboxylic Acid Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | ~1.74 | |

| C=O | ~1.21 | |

| C-O (acid) | ~1.35 | |

| O-H | ~0.97 | |

| C-C (aromatic) | ~1.39 - 1.42 | |

| C-O-C (furan) | ~105-107 | |

| O-C=O (acid) | ~123 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.govbhu.ac.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO is likely to be distributed over the carboxylic acid group and the fused ring system. The HOMO-LUMO gap provides insights into the molecule's ability to donate or accept electrons. A smaller gap generally suggests higher reactivity. nih.gov Computational studies on similar benzofuran derivatives have shown that the distribution and energies of these orbitals can be finely tuned by the nature and position of substituents. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for a Representative Benzofuran Carboxylic Acid

| Parameter | Value (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Chemical Potential (µ) | -3.999 |

| Global Hardness (η) | 2.367 |

| Electrophilicity Index (ω) | 3.374 |

Source: Adapted from computational studies on 1-benzofuran-2-carboxylic acid. researchgate.net

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. bhu.ac.in The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the furan (B31954) oxygen, indicating these as sites for electrophilic attack. The hydrogen atom of the carboxylic acid and regions near the chlorine atom would exhibit positive potential, suggesting them as sites for nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and ligand-receptor binding. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The primary source of conformational variability in this molecule is the rotation around the C-C bond connecting the carboxylic acid group to the benzofuran ring.

Computational methods can be used to generate a potential energy surface (PES) by systematically rotating this bond and calculating the energy at each step. This analysis helps to identify the most stable conformer(s) and the energy barriers between different conformations. For similar aromatic carboxylic acids, it has been shown that the planar conformation, where the carboxylic acid group is coplanar with the aromatic ring, is often the most stable due to conjugation effects. researchgate.net The presence of the chlorine atom may introduce steric effects that could influence the preferred conformation.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry plays a vital role in predicting reaction mechanisms and elucidating the structures of transition states. researchgate.net For this compound, theoretical studies could be employed to investigate various chemical transformations, such as esterification of the carboxylic acid group or nucleophilic substitution at the chlorinated position.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing valuable insights into the feasibility and kinetics of a proposed reaction pathway. For instance, quantum chemical investigations into the formation of chlorobenzofurans have detailed the radical mechanisms and associated free energies of reaction and activation. researchgate.net

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. jocpr.comsamipubco.com

For this compound, docking simulations can be performed to evaluate its binding affinity and interaction with various biological targets. The carboxylic acid group is capable of forming strong hydrogen bonds, while the benzofuran ring can engage in hydrophobic and π-π stacking interactions. The chlorine atom can also participate in halogen bonding. These interactions are crucial for the stability of the ligand-receptor complex. Studies on similar benzofuran derivatives have identified them as potential inhibitors for various enzymes, with docking studies revealing key binding interactions within the active site. nih.gov

Spectroscopic Property Predictions using Computational Methods

Computational methods can accurately predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These predictions are invaluable for the interpretation of experimental spectra and the structural confirmation of the synthesized compound.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) and to understand the nature of electronic transitions. nih.gov For this compound, these calculations would provide information on the absorption maxima and the molecular orbitals involved in these transitions. Similarly, calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. nih.gov The prediction of NMR chemical shifts provides further confirmation of the molecular structure.

Exploration of Pharmacological Target Interactions and Mechanistic Biochemical Studies Pre Clinical Focus

In Vitro Enzyme Inhibition and Activation Profiles

Benzofuran-based carboxylic acids have been identified as potent inhibitors of several enzyme families. Notably, their activity against carbonic anhydrases (CAs) has been a subject of investigation. Certain benzofuran (B130515) derivatives featuring benzoic or hippuric acid moieties linked via a ureido bridge have demonstrated submicromolar inhibitory activity against the cancer-related isoform hCA IX. nih.govacs.org

Derivatives of the benzofuran scaffold have also been evaluated as inhibitors of other enzymes. For instance, some analogs have been assessed as potential inhibitors of cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX), enzymes crucial to the inflammatory pathway. researchgate.net Furthermore, antitubercular studies have identified benzofuran derivatives that inhibit chorismate mutase, an enzyme essential for certain bacterial metabolic pathways. acs.org In the context of ion channels, 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids have been shown to inhibit the transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC). nih.gov

Table 1: In Vitro Enzyme and Channel Inhibition by Benzofuran Carboxylic Acid Derivatives

| Compound Class | Target Enzyme/Channel | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-ureido-benzoic acids | Carbonic Anhydrase IX (hCA IX) | Submicromolar inhibition (KI = 0.56 - 0.91 µM) | nih.govacs.org |

| Benzofuran derivatives | Chorismate Mutase | 64-65% in vitro inhibition at 30 mM | acs.org |

| 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids | TMEM16A (CaCC) | Excellent inhibition (IC50 < 6 µM) | nih.gov |

Receptor Binding Affinity and Ligand-Target Interactions in Cellular Models

The interaction of benzofuran derivatives with G-protein coupled receptors (GPCRs) has been explored. A series of 5-chlorobenzofuran-2-carboxamides were developed as allosteric modulators of the cannabinoid receptor type 1 (CB1), indicating that this scaffold can interact with important receptors in the central nervous system. nih.gov

Molecular docking studies on 3-chlorobenzofuran (B1601996) derivatives designed as antitubercular agents have provided insights into their binding modes. These studies revealed that the compounds could form strong hydrogen bonds and hydrophobic interactions with residues at the binding site of their target protein (PDB ID: 5OIF), suggesting a high affinity. For example, one derivative displayed a stronger docking score (-7.061 Kcal/mol) than the standard drug isoniazid, forming hydrogen bonds with methionine and threonine residues within the binding pocket.

Modulatory Effects on Cellular Pathways and Signaling Cascades

Benzofuran derivatives have been shown to modulate critical cellular signaling pathways involved in cancer and immune response.

A notable example is a benzofuran-isatin conjugate that exhibited anticancer effects by upregulating the tumor suppressor p53. frontiersin.org This upregulation was associated with the induction of apoptosis through the mitochondria-dependent pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax and cytochrome c. frontiersin.org

More recently, certain benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.govnih.gov Activation of STING is crucial for cytosolic DNA sensing and leads to the production of type I interferons (IFN-I), which orchestrates an antiviral immune response. nih.govnih.gov Docking studies helped predict the putative binding mode to the STING protein, and subsequent cellular assays confirmed that these compounds induced IFN-β transcription and nuclear localization of phospho-IRF3, a key step in the pathway. nih.gov

Structure-Activity Relationships (SAR) for Mechanistic Probing

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of benzofuran derivatives.

Anticancer Activity : A consistent finding is that the introduction of a halogen atom (such as chlorine, bromine, or fluorine) onto the benzofuran ring significantly enhances anticancer activity. nih.govmdpi.com The position of the halogen is considered a more critical determinant of cytotoxicity than the specific halogen used. nih.govmdpi.com For derivatives acting as inhibitors of the TMEM16A channel, the presence of a free carboxylic acid group was found to be essential for inhibitory potency, with corresponding ester analogs showing no activity. nih.gov

Antimicrobial Activity against Specific Pathogens (In Vitro Models)

Derivatives of the 3-chlorobenzofuran scaffold have demonstrated notable activity against various pathogens in in vitro models. A series of 3-chlorobenzofuran derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with several compounds exhibiting potent inhibition.

The broader class of benzofuran carboxylic acids has shown activity against a range of microbes. researchgate.net Studies have reported activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and the fungus Candida albicans. nih.govmdpi.com Halogenated derivatives of 3-benzofurancarboxylic acids, in particular, were active against a panel of Gram-positive cocci with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Benzofuran Derivatives

| Compound Class | Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3-Chlorobenzofuran-pyrazole derivative | Mycobacterium tuberculosis H37Rv | IC50 | 51.24 µM | |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci (e.g., S. aureus) | MIC | 50 - 200 µg/mL | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, C. parapsilosis | MIC | 100 µg/mL | mdpi.com |

Antiproliferative Activity in Cancer Cell Lines (In Vitro Models)

The benzofuran scaffold is a common feature in compounds designed for anticancer activity. nih.govnih.gov Halogenation, including chlorination, is a common strategy that has been shown to enhance the cytotoxic potential of these derivatives. nih.gov

Table 3: In Vitro Antiproliferative Activity of Benzofuran Derivatives

| Compound Class | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzofuran-ureido-benzoic acid (9e) | MDA-MB-231 (Breast) | IC50 | 2.52 ± 0.39 µM | acs.org |

| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | IC50 | 3.01 µM | nih.gov |

| 3-Amidobenzofuran derivative (28g) | HCT-116 (Colon) | IC50 | 5.20 µM | nih.gov |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | IC50 | 1.48 µM | nih.gov |

Interaction with Biomolecules (e.g., DNA, Proteins, Lipids)

The ability of the benzofuran scaffold to interact with key biological macromolecules has been investigated. Studies have shown that benzofuran derivatives can bind efficiently to serum albumins, such as Bovine Serum Albumin (BSA), which is significant for drug delivery applications. nih.gov This binding was shown to alter the secondary structure and thermal stability of the protein. nih.gov

Furthermore, the benzofuran nucleus has been incorporated into molecules designed to interact with nucleic acids. Specific derivatives have been reported to possess telomeric DNA binding capabilities. acs.org The potential for these compounds to react with RNA has also been explored through the study of a benzofuran mustard derivative, which contains a reactive electrophile. acs.org

Emerging Applications of 3 Chlorobenzofuran 5 Carboxylic Acid and Its Derivatives Non Clinical/non Therapeutic Focus

Utilization as Synthetic Intermediates in Complex Molecule Synthesis

The intrinsic reactivity of the benzofuran (B130515) ring system, combined with the functional handles provided by the chloro and carboxylic acid groups, positions 3-Chlorobenzofuran-5-carboxylic acid and its analogs as versatile synthetic intermediates. The carboxylic acid moiety provides a convenient site for modification, such as esterification or amidation, while the chlorinated furan (B31954) ring can participate in various coupling and functionalization reactions. rsc.orgmdpi.com

Research has demonstrated the utility of benzofuran-2-carboxylic acid as a precursor for creating elaborate benzofuran-2-carboxamides. nih.govmdpi.com A modular synthetic strategy involves first installing a directing group, such as 8-aminoquinoline (B160924) (8-AQ), onto the carboxylic acid. nih.govmdpi.com This allows for a subsequent palladium-catalyzed C–H arylation at the C3 position of the benzofuran scaffold. nih.gov Finally, the directing group can be removed or replaced via transamidation, yielding a diverse array of C3-substituted benzofuran-2-carboxamides in just three synthetic steps from the initial carboxylic acid. nih.govmdpi.com Similarly, other benzofuran carboxylic acids serve as starting points for synthesizing derivatives with potential antimicrobial properties. mdpi.com

The synthesis of novel heterocycles often employs benzofuran building blocks. For instance, benzofuran-2-carbohydrazide can be reacted with 2-acetylthiophene (B1664040) to form a Schiff's base, which in turn can be used to create various transition metal complexes. derpharmachemica.com These synthetic pathways highlight the role of the benzofuran carboxylic acid framework as a foundational element for building more complex, functional molecules. mdpi.comnih.gov

| Starting Material | Synthetic Transformation | Resulting Compound Class | Reference |

| Benzofuran-2-carboxylic acid | 1. 8-AQ installation2. Pd-catalyzed C-H arylation3. Transamidation | C3-substituted benzofuran-2-carboxamides | nih.govmdpi.com |

| 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid | Halogenation and esterification | Halogenated 3-benzofurancarboxylic acid derivatives | mdpi.com |

| Benzofuran-2-carbohydrazide | Reaction with 2-acetylthiophene | Benzofuran-derived Schiff's base for metal complexes | derpharmachemica.com |

Application in Materials Science and Polymer Chemistry

The rigid, planar, and electron-rich nature of the benzofuran system makes its derivatives attractive candidates for applications in materials science, particularly in the fields of polymer chemistry and organic electronics.

While direct polymerization of this compound is not widely documented, related structures show the potential of the benzofuran scaffold in polymer science. For example, the thermal treatment of 4-hydroxymandelic acid has been shown to produce poly(benzofuran-co-arylacetic acid) structures. This polymerization occurs not through simple polyester (B1180765) formation, but via a Friedel–Crafts alkylation that creates C-C bonds between phenolic units, along with lactone formation that results in benzofuranone units within the polymer backbone. The resulting polymer contains multiple reactive groups (carboxylic acid, phenol (B47542), and lactone), making it a highly functionalized material suitable for further modifications.

Benzofuran derivatives are actively investigated for their use in organic light-emitting diodes (OLEDs). Their fused aromatic structure provides good charge-transporting capabilities and high thermal stability, which are critical for device longevity and performance. Specifically, benzofuran-based molecules have been utilized as fluorescent probes and as hole-transporting materials in OLEDs. nih.gov The ability to modify the benzofuran core with various substituents allows for the fine-tuning of their photophysical properties, such as emission color and quantum yield. nih.gov For example, fluorinated benzofurans have been explored as high triplet energy host materials in the design of efficient green phosphorescent OLEDs. nih.gov

Role in Catalysis as Ligands or Pre-catalysts

While the synthesis of benzofurans often relies on transition metal catalysis, nih.govnih.govacs.org the use of benzofuran derivatives as ligands to create new catalysts is an emerging area of interest. The oxygen and aromatic π-system of the benzofuran core, along with functional groups like the carboxylic acid, can serve as coordination sites for metal ions.

Sensing and Imaging Applications

The inherent fluorescence of the benzofuran moiety makes it a valuable platform for developing chemical sensors and imaging agents. The electronic properties of the benzofuran ring can be modulated by attaching different functional groups, leading to changes in fluorescence in response to specific analytes. nih.gov

Benzofuran derivatives have been designed as "turn-off" fluorescent chemosensors for the detection of metal ions. For example, a benzofuran glycinamide-based sensor was developed for the selective and sensitive detection of Fe³⁺ ions. chemicalbook.com Another derivative, Benzofuran-2-boronic acid, has been explored as a "turn-on" chemosensor for Pd²⁺, showing high selectivity and a low detection limit of 9.8 nM. chemicalbook.com More recently, benzofuran-based luminogens exhibiting aggregation-induced emission (AIE) have been crafted for the sensitive and selective detection of hydrazine, an industrially important but toxic compound. nih.gov

Beyond small molecule detection, fluorinated benzofuran derivatives have been synthesized as potential tracers for positron emission tomography (PET) imaging. acs.org These compounds show a high affinity for β-amyloid plaques, which are associated with Alzheimer's disease, demonstrating their potential utility as diagnostic imaging agents in neuroscience research. acs.org

| Sensor/Probe Type | Target Analyte | Sensing Mechanism | Reference |

| Benzofuran glycinamide (B1583983) derivative | Fe³⁺ | Fluorescence "turn-off" | chemicalbook.com |

| Benzofuran-2-boronic acid | Pd²⁺ | Fluorescence "turn-on" | chemicalbook.com |

| Benzofuran AIE luminogen | Hydrazine | Fluorescence "turn-off" | nih.gov |

| Fluorinated benzofuran derivative | β-Amyloid Plaques | PET Imaging Tracer | acs.org |

Supramolecular Assembly and Host-Guest Chemistry

The planar aromatic structure of benzofuran derivatives facilitates their participation in non-covalent interactions, such as π–π stacking and hydrogen bonding, which are fundamental to supramolecular chemistry and crystal engineering. nih.govmdpi.com The arrangement of these molecules in the solid state can significantly influence their material properties, such as solid-state fluorescence. nih.gov

X-ray crystallography studies of various benzofuran derivatives reveal how molecular structure dictates crystal packing. For example, some linear benzofuran luminogens adopt a herringbone arrangement in the solid state, which suppresses intermolecular π-stacking and leads to high solid-state fluorescence quantum yields. nih.gov In contrast, other derivatives with different geometries exhibit significant π–π stacking, which can quench fluorescence. nih.gov The study of these intermolecular interactions is crucial for designing materials with desired optical properties. In the crystal structure of some 4-(benzofuran-2-yl)-thiazole derivatives, π–π contacts between the furan group and a neighboring thiazole (B1198619) group, along with C-H···N interactions, dictate the molecular packing. mdpi.com The synthesis and analysis of novel benzofuran derivatives have led to the observation of 2D supramolecular layers stabilized by a combination of C-H···O intermolecular hydrogen bonds and C-H···π interactions. asianpubs.orgresearchgate.net This demonstrates the capacity of the benzofuran scaffold to direct its own assembly into ordered solid-state architectures.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex benzofuran (B130515) derivatives remains a significant area of research, with a growing emphasis on green and sustainable chemistry. nih.govnumberanalytics.com Future efforts will likely concentrate on methodologies that offer high efficiency, minimize waste, and utilize environmentally benign reagents and conditions.

Key areas for development include:

Catalytic Systems: While palladium-catalyzed reactions are prevalent in benzofuran synthesis, research is expanding to include other transition metals like copper, nickel, and Lewis acids to improve efficiency and reduce costs. acs.orgnih.govresearchgate.net The development of recyclable catalysts is also a critical goal. acs.org

Green Solvents and Conditions: A shift towards using benign solvents such as water or bio-derived solvents like 2-MeTHF is anticipated. acs.orgelsevier.es Furthermore, energy-efficient methods, including microwave-assisted synthesis and reactions at room temperature, are gaining traction. elsevier.eseurekaselect.com

Renewable Feedstocks: Utilizing renewable starting materials, such as natural products like vanillin, aligns with the principles of green chemistry and offers a sustainable route to valuable benzofuran precursors. researchgate.netelsevier.es

| Synthetic Strategy | Key Features | Potential Advantages for 3-Chlorobenzofuran-5-carboxylic acid Synthesis |

| Transition Metal Catalysis | Use of palladium, copper, nickel, etc. acs.orgnih.gov | High efficiency, regioselectivity, and functional group tolerance. numberanalytics.com |

| Green Chemistry Approaches | Benign solvents, room temperature reactions, renewable feedstocks. elsevier.es | Reduced environmental impact, lower energy consumption, and sustainable production. elsevier.es |

| One-Pot Reactions | Multiple transformations in a single reaction vessel. nih.gov | Increased efficiency, reduced waste, and cost-effectiveness. numberanalytics.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid synthesis, higher yields, and cleaner reactions. |

Comprehensive Exploration of Novel Reactivity and Functionalization

To unlock the full potential of this compound, a thorough exploration of its reactivity and the development of novel functionalization strategies are essential. The chlorine atom at the 3-position and the carboxylic acid group at the 5-position serve as versatile handles for introducing molecular diversity.

Future research will likely focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying the benzofuran core and introducing new substituents without the need for pre-functionalized starting materials. nih.govcapes.gov.br

Cross-Coupling Reactions: The chlorine atom can be a site for various cross-coupling reactions, enabling the introduction of aryl, alkyl, and other functional groups to build more complex molecular architectures.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into a wide range of functional groups, including esters, amides, and ketones, allowing for the synthesis of libraries of compounds for biological screening. nih.gov

Novel Cyclization Strategies: Developing new methods for constructing the benzofuran ring system itself, potentially through innovative cyclization cascades, can lead to the discovery of novel derivatives with unique properties. nih.govrsc.org

Advanced Mechanistic Studies of Biological Interactions (Pre-Clinical)

Benzofuran derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.orgnih.gov For this compound and its future derivatives, advanced pre-clinical studies will be crucial to elucidate their mechanisms of action and identify potential therapeutic targets.

Key research directions include:

Target Identification and Validation: Employing chemical biology and proteomic approaches to identify the specific cellular proteins and pathways that interact with these compounds.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a diverse library of derivatives to understand how specific structural modifications influence biological activity and selectivity. nih.govrsc.org This can guide the design of more potent and less toxic compounds.

Molecular Modeling and Docking: Using computational tools to predict and analyze the binding interactions between the benzofuran derivatives and their biological targets at the molecular level. This can provide insights into the mechanism of action and aid in the rational design of new drug candidates. arabjchem.org

In Vitro and In Vivo Pre-clinical Models: Evaluating the efficacy of promising compounds in relevant cell-based assays and animal models of disease to assess their therapeutic potential.

| Research Area | Focus | Expected Outcome |

| Target Identification | Identifying the biological molecules that the compound interacts with. | Understanding the mechanism of action and potential therapeutic applications. |

| SAR Studies | Correlating chemical structure with biological activity. rsc.org | Design of more potent and selective derivatives. rsc.org |

| Molecular Docking | Simulating the binding of the compound to its target protein. arabjchem.org | Rational drug design and optimization of lead compounds. |

| Pre-clinical Testing | Evaluating efficacy and safety in laboratory models. | Assessing the therapeutic potential before human trials. |

Integration into Interdisciplinary Research Areas

The unique chemical structure and properties of this compound make it a candidate for applications beyond medicinal chemistry. Integration into interdisciplinary research fields could unlock new functionalities and innovations.

Potential areas for exploration include:

Materials Science: Benzofuran-containing polymers and small molecules are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The specific substitution pattern of this compound could be exploited to tune its electronic and photophysical properties.

Chemical Biology: As a molecular probe to study biological processes. Its reactivity could be harnessed to design activity-based probes for enzyme profiling or fluorescent probes for cellular imaging.

Catalysis: Benzofuran-based ligands can be used to create novel metal complexes for asymmetric catalysis, potentially leading to new and efficient methods for synthesizing chiral molecules. numberanalytics.com

Challenges and Opportunities in Benzofuran Research

Despite significant progress, the field of benzofuran research faces several challenges that also present opportunities for future innovation. numberanalytics.com

Challenges:

Synthesis: The development of highly efficient, regioselective, and stereoselective methods for the synthesis of complex benzofuran derivatives remains a key challenge. numberanalytics.comresearchgate.net

Understanding Properties: A deeper understanding of the structure-property relationships of benzofuran derivatives is needed to guide the rational design of compounds with specific biological or material properties. numberanalytics.com

Toxicity and Drug Resistance: For medicinal applications, overcoming issues of toxicity and the development of drug resistance in pathogens and cancer cells is a major hurdle. nih.gov

Opportunities:

New Synthetic Methods: The challenges in synthesis provide a strong impetus for the development of novel and more powerful synthetic methodologies. numberanalytics.com

Novel Applications: The exploration of benzofuran derivatives in new and emerging fields like energy storage and catalysis could lead to significant technological advancements. numberanalytics.com

Therapeutic Potential: The vast chemical space of benzofuran derivatives remains largely unexplored, offering immense opportunities for the discovery of new therapeutic agents for a wide range of diseases. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.